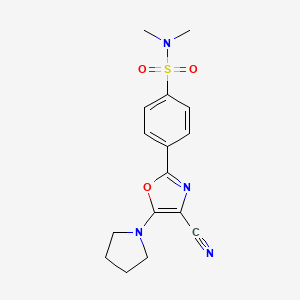

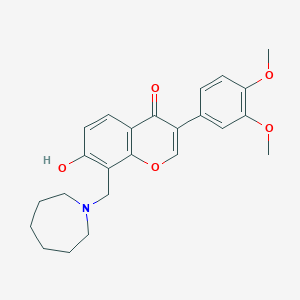

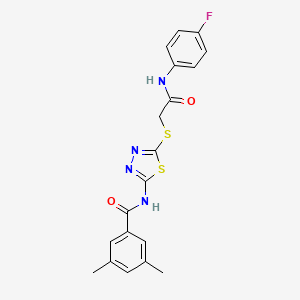

![molecular formula C21H20FN3O3S B2507063 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 609792-41-8](/img/structure/B2507063.png)

2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated triazolothiadiazines, such as the compounds discussed in the provided papers, typically involves the condensation of substituted triazole-thiols with various electrophiles. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by reacting substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, yielding good results . Another example is the synthesis of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine from propionic acid and 4-fluoroacetophenone, followed by crystallization . Additionally, a one-pot multi-component reaction was used to synthesize a series of substituted 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of a triazolothiadiazine core, which is a fused heterocyclic system containing triazole and thiadiazine rings. The presence of fluorine atoms and various substituents on the phenyl rings influences the molecular geometry and electronic properties of these compounds. X-ray diffraction analysis has been used to determine the crystal structure of some of these compounds, providing detailed information about their molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the triazolothiadiazine core and the substituents attached to it. The fluorine atoms, in particular, can affect the electron distribution within the molecule, potentially altering its reactivity. The papers provided do not detail specific chemical reactions these compounds undergo, but the synthesis methods suggest that they can participate in condensation reactions and cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of fluorine atoms is known to confer unique properties, such as increased stability and lipophilicity, which can be advantageous in drug development. The compounds exhibit moderate to good antiproliferative potency against various cancerous cell lines, suggesting potential applications in anticancer therapy . The crystalline properties of one of the compounds were characterized, indicating monoclinic space group and specific crystallographic parameters .

Case Studies and Applications

The compounds synthesized in these studies have been evaluated for various biological activities. For example, the fluorinated triazolothiadiazoles showed antiproliferative activity against human breast cancer, osteosarcoma, and myeloid leukemia cell lines, with some compounds demonstrating higher activity than others . Another study synthesized a new class of triazolothiadiazines with significant analgesic/anti-inflammatory activities and low gastrointestinal toxicity . These findings suggest that the synthesized compounds have potential therapeutic applications and warrant further investigation.

Scientific Research Applications

Synthesis and Potential Medical Applications

Antimicrobial and Antifungal Activity

The synthesis of related compounds has shown potential in antimicrobial and antifungal applications. One study highlighted the synthesis of similar compounds and evaluated their diuretic, antibacterial, and antifungal activities (Mohan, 2002).

Antitumor Activity

Research has been conducted on derivatives of this compound for their antitumor activities. Certain synthesized compounds exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Anticonvulsant Activity

A study explored the synthesis of similar compounds and evaluated their anticonvulsant activity. The research found that some compounds might be useful and safe therapeutic compounds for convulsions (Zhang, Guan, Wei, Deng, & Quan, 2010).

Antibacterial Screening

There have been studies on the synthesis of related compounds and their screening for antibacterial activities against various bacteria. Some compounds showed high degrees of antibacterial activity (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).

Structure and Synthesis

Several studies have been dedicated to the synthesis and structural analysis of derivatives, providing insights into their potential applications in various fields (Clayton, O'hanlon, & King, 1980).

properties

IUPAC Name |

2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-3-27-16-10-7-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-5-8-15(22)9-6-13/h5-11,18H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFPGWPRMUYCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

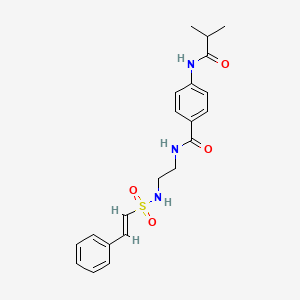

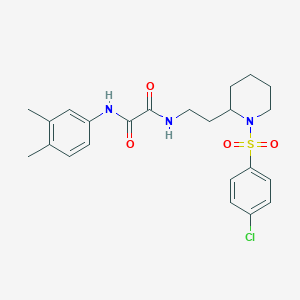

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

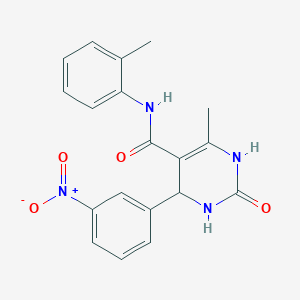

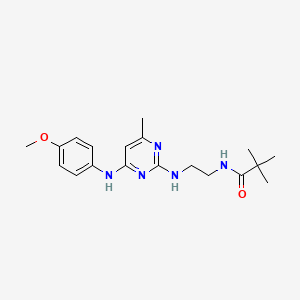

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)

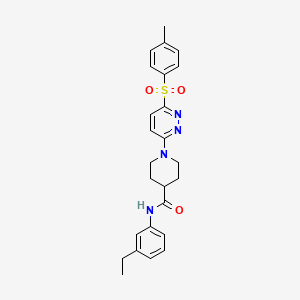

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

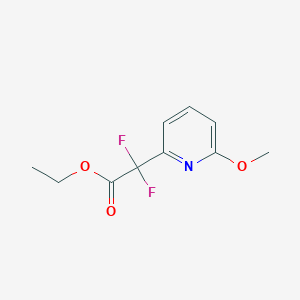

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)